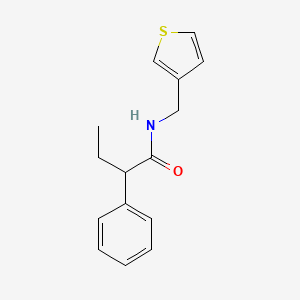

2-phenyl-N-(thiophen-3-ylmethyl)butanamide

Description

2-Phenyl-N-(thiophen-3-ylmethyl)butanamide is a synthetic amide derivative featuring a phenyl-substituted butanamide backbone and a thiophen-3-ylmethyl group as the N-substituent. The thiophene ring and amide functionality suggest applications in medicinal chemistry and materials science, particularly due to the electronic effects of the sulfur atom and the hydrogen-bonding capacity of the amide group .

Properties

IUPAC Name |

2-phenyl-N-(thiophen-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-2-14(13-6-4-3-5-7-13)15(17)16-10-12-8-9-18-11-12/h3-9,11,14H,2,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCWQWKYMUVRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(thiophen-3-ylmethyl)butanamide typically involves the reaction of 2-phenylbutanoyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-phenyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The phenyl and thiophene rings allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Thiophene-Substituted Amides

- N-(3-Acetyl-2-thienyl)acetamides (): These compounds have an acetyl group at the 2-position of the thiophene ring and a shorter acetamide chain.

- (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (): This Schiff base derivative shares a phenyl group but replaces the amide with an imine linkage. The thiophen-2-yl group may confer different electronic properties compared to the 3-yl substitution in the target compound .

Aryl-Substituted Butanamides

- 2-Acetyl-3-methyl-N-phenylbutanamide (): This compound has a branched butanamide chain with acetyl and methyl substituents. The absence of such branching in the target compound may result in higher conformational flexibility, influencing binding interactions in biological systems .

- 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (): The hydroxyl group introduces hydrogen-bonding capacity, which could enhance solubility compared to the purely hydrophobic phenyl group in the target compound .

Spectroscopic and Physicochemical Properties

Key spectroscopic features can be inferred from analogs:

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~273 g/mol | Moderate (DMSO, CHCl₃) | Amide, Thiophene, Phenyl |

| N-(3-Acetyl-2-thienyl)acetamide | ~223 g/mol | High (EtOH, Acetone) | Acetyl, Amide, Thiophene |

| 2-Acetyl-3-methyl-N-phenylbutanamide | ~233 g/mol | Low (Hexane) | Branched Amide, Acetyl |

Biological Activity

2-Phenyl-N-(thiophen-3-ylmethyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The chemical structure of this compound includes a phenyl group and a thiophene ring, contributing to its unique reactivity and biological interactions. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N1OS1 |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 1207045-10-0 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that mediate cellular signaling, potentially altering the activity of pathways such as NF-κB and PI3K/Akt.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines, suggesting its potential use as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models, potentially offering therapeutic benefits for inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenyl-N-(thiophen-2-ylmethyl)butanamide | Thiophene at position 2 | Moderate anticancer activity |

| 2-Phenyl-N-(furan-3-ylmethyl)butanamide | Furan ring instead of thiophene | Lower antimicrobial activity |

| 2-Phenyl-N-(thiophen-4-ylmethyl)butanamide | Thiophene at position 4 | Similar anti-inflammatory effects |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Inhibition of Phospholipase A2 : A study demonstrated that this compound effectively inhibits lysosomal phospholipase A2, which is crucial in mediating inflammatory responses .

- NLRP3 Inflammasome Modulation : Another research effort indicated that modifications to the thiophene moiety could enhance the potency of NLRP3 inhibitors, with implications for treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.